molecular formula C8H15N B1309839 N-Allylcyclopentylamine CAS No. 55611-39-7

N-Allylcyclopentylamine

Cat. No.: B1309839
CAS No.: 55611-39-7
M. Wt: 125.21 g/mol
InChI Key: CTSIKBGUCQWRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allylcyclopentylamine is an organic compound with the chemical formula C8H15N. It is a colorless liquid with a low boiling point, medium polarity, and low viscosity. This compound is soluble in various organic solvents at room temperature and is often used as an intermediate in organic synthesis. It finds applications in the synthesis of pharmaceutical raw materials, surfactants, dyes, polymers, and catalysts .

Scientific Research Applications

N-Allylcyclopentylamine has several scientific research applications:

Safety and Hazards

N-Allylcyclopentylamine is classified as a flammable liquid (Category 3), and it can cause skin irritation (Category 2) and serious eye irritation (Category 2A). It may also cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) .

Relevant Papers

One relevant paper discusses the Pd-catalyzed and thermal aza-Claisen-carbocyclizations of N-allyl ynamides to prepare a variety of α,β-unsaturated cyclopentenimines . The nature of the ynamide electron-withdrawing group and β-substituent plays critical roles in the success of this process .

Preparation Methods

N-Allylcyclopentylamine can be synthesized by reacting an allyl compound with cyclopentylamine. One common method involves the reaction of allyl chloride with cyclopentylamine in the presence of a base to obtain the target product . The reaction conditions typically include:

    Reactants: Allyl chloride and cyclopentylamine

    Catalyst/Base: A suitable base such as sodium hydroxide or potassium carbonate

    Solvent: An organic solvent like dichloromethane or toluene

    Temperature: Room temperature or slightly elevated temperatures

Chemical Reactions Analysis

N-Allylcyclopentylamine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group or the amine group can be substituted with other functional groups.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution or addition reaction .

Comparison with Similar Compounds

N-Allylcyclopentylamine can be compared with other similar compounds, such as:

    N-Allylcyclohexylamine: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-Allyl-N-methylaniline: Contains an aniline group instead of a cyclopentyl group.

    Allylcyclopentylamine: Lacks the N-allyl substitution, having only the allyl and cyclopentyl groups.

The uniqueness of this compound lies in its specific combination of the allyl and cyclopentyl groups, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

N-prop-2-enylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-7-9-8-5-3-4-6-8/h2,8-9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSIKBGUCQWRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407930
Record name N-Allylcyclopentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55611-39-7
Record name N-Allylcyclopentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allylcyclopentylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Allylcyclopentylamine
Reactant of Route 2
Reactant of Route 2
N-Allylcyclopentylamine
Reactant of Route 3
Reactant of Route 3
N-Allylcyclopentylamine
Reactant of Route 4
Reactant of Route 4
N-Allylcyclopentylamine
Reactant of Route 5
Reactant of Route 5
N-Allylcyclopentylamine
Reactant of Route 6
Reactant of Route 6
N-Allylcyclopentylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.